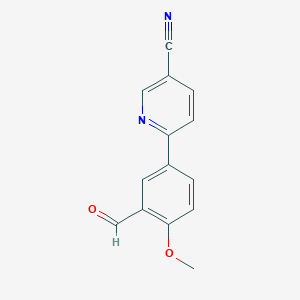

6-(3-Formyl-4-methoxyphenyl)nicotinonitrile

Description

Contextualization of Nicotinonitrile Derivatives in Organic Synthesis and Chemical Biology

The nicotinonitrile (3-cyanopyridine) nucleus is a foundational scaffold in the fields of organic synthesis and chemical biology. tcichemicals.comresearchgate.net As a structural unit, it is present in a variety of physiologically active chemicals and natural products, including vitamin B6. tcichemicals.com In organic synthesis, the pyridine (B92270) ring system is a common N-heteroaromatic, and the cyano group provides a versatile handle for further chemical transformations. The development of synthetic pathways to create diverse nicotinonitrile analogs is a subject of extensive research. britannica.compurechemistry.org

From a chemical biology and medicinal chemistry perspective, nicotinonitrile derivatives are highly valued for their broad spectrum of pharmacological activities. tcichemicals.comresearchgate.net Numerous studies have demonstrated that molecules containing this scaffold exhibit potent biological effects, which has led to their investigation for various therapeutic applications. britannica.comwikipedia.org The significance of this chemical class is underscored by the number of marketed drugs that incorporate the nicotinonitrile core, such as Bosutinib, Milrinone, and Neratinib. researchgate.netpurechemistry.orgwikipedia.org

Table 1: Reported Biological Activities of Nicotinonitrile Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Derivatives have shown efficacy against various cancer cell lines through mechanisms like tyrosine kinase inhibition and induction of apoptosis. | researchgate.netresearchgate.net |

| Anti-inflammatory | Certain nicotinonitrile conjugates act as nonsteroidal anti-inflammatory agents by inhibiting cyclooxygenase enzymes. | tcichemicals.com |

| Antioxidant | The incorporation of a 3-cyanopyridine (B1664610) moiety into other structures, such as phenothiazine, has yielded compounds with significant radical scavenging activity. | tcichemicals.com |

| Antimicrobial | Cyanopyridine derivatives are well-documented for their activity against both Gram-positive and Gram-negative bacteria. | tcichemicals.com |

| Molluscicidal | Specific derivatives have been designed and synthesized to act as agents against agricultural pests like land snails. | nih.gov |

Rationale for Academic Research on Formyl-Methoxyphenyl Nicotinonitrile Architectures

Nicotinonitrile Core: As established, this heterocyclic system is a "privileged scaffold," meaning it frequently appears in biologically active compounds and is known to interact with various biological targets. researchgate.net Its presence provides a solid foundation for designing new potential therapeutic agents.

Methoxyphenyl Group: The methoxy (B1213986) (-OCH₃) substituent is prevalent in many natural products and approved pharmaceuticals. nih.gov Medicinal chemists often incorporate this group to enhance a molecule's properties, including its ability to bind to biological targets, its physicochemical characteristics (like solubility and lipophilicity), and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govresearchgate.net The methoxy group can significantly influence how a potential drug is processed by the body. researchgate.net

Formyl Group: The formyl (-CHO), or aromatic aldehyde, group is an exceptionally versatile functional group in organic synthesis. tcichemicals.com It serves as a crucial building block because it can be readily transformed into a wide array of other functional groups. tcichemicals.com For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in carbon-carbon bond-forming reactions like the Wittig or aldol (B89426) reactions. tcichemicals.com This synthetic flexibility is a primary reason for its inclusion in novel molecular designs.

Overview of Current Research Trajectories and Identified Gaps for 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile

While the individual components of this compound are well-studied, specific research focusing exclusively on this complete molecule is not extensively documented in publicly available scientific literature. This represents a significant knowledge gap.

The logical research trajectory for this compound is its use as a key synthetic intermediate. Its structure suggests that it is designed not as an end-product, but as a precursor for building more complex molecules. A likely synthetic route to this compound itself would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the pyridine and phenyl rings. synarchive.comsandiego.edu This is a standard and efficient method for linking aromatic systems. researchgate.netnih.gov

The primary identified gap is the lack of published data on the specific reactivity, properties, and applications of this compound. Future research would likely involve:

Optimization of Synthesis: Developing and refining a high-yield, scalable synthesis protocol, likely via Suzuki or similar cross-coupling reactions.

Exploration of Reactivity: Systematically investigating the chemical transformations of the formyl group to create a library of new, more complex derivatives.

Biological Screening: Evaluating the synthesized derivatives for various biological activities, building upon the known potential of the nicotinonitrile scaffold.

Significance of Investigating Aromatic Aldehyde-Substituted Nicotinonitrile Scaffolds

The investigation of nicotinonitrile scaffolds bearing an aromatic aldehyde substituent is highly significant for synthetic and medicinal chemistry. The formyl group is a versatile precursor, making these compounds valuable building blocks for creating diverse molecular libraries. tcichemicals.comresearchgate.net

The presence of the aldehyde allows for a multitude of subsequent chemical reactions:

Reductive Amination: To introduce various amine functionalities, creating new aminated derivatives. tcichemicals.com

Condensation Reactions: To form Schiff bases, chalcones, or other larger, conjugated systems.

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol derivatives, respectively. tcichemicals.com

Cyclization Reactions: To construct new heterocyclic rings fused to or substituted on the existing scaffold. nih.govrsc.org

This synthetic utility means that a single compound like this compound can serve as the starting point for dozens of unique, structurally related molecules. This approach is central to modern drug discovery, where generating molecular diversity is key to identifying new lead compounds with improved potency, selectivity, or pharmacokinetic properties. The strategic placement of a reactive aldehyde on a biologically relevant nicotinonitrile core provides chemists with a powerful tool for innovation.

Table 2: Functional Roles of Key Moieties in the Target Compound

| Chemical Moiety | Role in the Molecular Architecture | Significance | Reference(s) |

|---|---|---|---|

| Nicotinonitrile | Core heterocyclic scaffold | Provides a proven platform for biological activity and serves as a structural anchor. | tcichemicals.comresearchgate.net |

| Methoxyphenyl | Aromatic substituent | Influences physicochemical and pharmacokinetic (ADME) properties; common in approved drugs. | nih.govresearchgate.net |

| Formyl (Aldehyde) | Reactive functional group | Acts as a key synthetic handle for elaboration into a wide variety of more complex derivatives. | tcichemicals.comwikipedia.org |

Properties

IUPAC Name |

6-(3-formyl-4-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14-5-3-11(6-12(14)9-17)13-4-2-10(7-15)8-16-13/h2-6,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELUMIDYMKMRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 6 3 Formyl 4 Methoxyphenyl Nicotinonitrile

Retrosynthetic Analysis and Strategic Disconnections for 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical and efficient approach involves the disconnection of the C-C bond between the nicotinonitrile ring and the substituted phenyl ring. This strategy is particularly advantageous due to the commercial availability of a key building block, 3-formyl-4-methoxyphenylboronic acid.

This retrosynthetic disconnection points towards a convergent synthesis, where the two main fragments, a 6-halonicotinonitrile and 3-formyl-4-methoxyphenylboronic acid, are prepared separately and then coupled in the final stages of the synthesis. The key bond formation is highlighted in the following retrosynthetic scheme:

Scheme 1: Retrosynthetic Analysis of this compound

This approach allows for flexibility in the synthesis of both fragments and avoids potential issues with functional group compatibility that might arise in a more linear synthesis. The primary forward synthetic strategy would therefore be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

| Disconnection | Forward Reaction | Key Precursors | Advantages |

| C6(nicotinonitrile)-C1(phenyl) | Suzuki-Miyaura Coupling | 6-Halonicotinonitrile, 3-Formyl-4-methoxyphenylboronic acid | Convergent, utilizes commercially available starting material, high functional group tolerance. |

Exploration of Synthetic Pathways to the Nicotinonitrile Core

The nicotinonitrile core is a common scaffold in many biologically active molecules. Several synthetic methods have been developed for its construction, ranging from classical condensation reactions to modern catalyst-mediated cyclizations.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The synthesis of substituted nicotinonitriles can be achieved through the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound or its equivalent, in the presence of a catalyst. researchgate.net

A general scheme for a one-pot synthesis of a substituted nicotinonitrile is presented below:

Scheme 2: General One-Pot Synthesis of a Nicotinonitrile Derivative

This strategy allows for the rapid generation of a library of substituted nicotinonitriles by varying the starting components. For the synthesis of a 6-substituted nicotinonitrile precursor, an appropriate α,β-unsaturated ketone could be used as a starting material.

| Reaction Type | Starting Materials | Catalyst | Key Features |

| Multicomponent Reaction | Aldehyde, Malononitrile, 1,3-Dicarbonyl compound | Base (e.g., piperidine, ammonium (B1175870) acetate) | High efficiency, atom economy, combinatorial potential. rsc.org |

Classical methods for the synthesis of pyridine (B92270) rings can be adapted to produce nicotinonitrile derivatives. The Kröhnke pyridine synthesis, for instance, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. wikipedia.org This method leads to the formation of highly substituted pyridines. By choosing appropriate starting materials, a nicotinonitrile precursor with a handle for further functionalization at the 6-position can be synthesized.

Scheme 3: Generalized Kröhnke Pyridine Synthesis

Catalyst-mediated cyclization reactions provide another powerful tool for the construction of the nicotinonitrile core. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can be employed to form a cyclic enaminonitrile, which is a precursor to the desired nicotinonitrile. wikipedia.org This reaction is typically base-catalyzed and is particularly useful for the formation of five- and six-membered rings. chem-station.com

Another relevant method is the Gewald reaction, which is a multicomponent reaction used for the synthesis of 2-aminothiophenes. wikipedia.org While not directly yielding a pyridine ring, the resulting 2-aminothiophene can be a versatile intermediate that can be further elaborated into a nicotinonitrile derivative through subsequent ring-transformation reactions.

| Cyclization Method | Key Reactants | Catalyst/Reagent | Product Type |

| Thorpe-Ziegler Reaction | Dinitrile | Base (e.g., sodium ethoxide) | Cyclic enaminonitrile wikipedia.org |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine) | 2-Aminothiophene wikipedia.org |

Introduction and Modification of the Formyl-4-methoxyphenyl Moiety

The 3-formyl-4-methoxyphenyl moiety is a crucial component of the target molecule. Its synthesis can be approached in two main ways: either by starting with a pre-functionalized precursor or by introducing the formyl group onto a pre-existing 4-methoxyphenyl (B3050149) ring.

As established in the retrosynthetic analysis, the most direct approach is to utilize the commercially available 3-formyl-4-methoxyphenylboronic acid . This simplifies the synthesis significantly by avoiding the need for a separate formylation step. This boronic acid can be directly used in a Suzuki-Miyaura cross-coupling reaction with a suitable 6-halonicotinonitrile.

Table of Commercially Available Key Intermediates

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 | C₈H₉BO₄ | Key precursor for the phenyl moiety. |

| 6-Chloronicotinonitrile | 33252-28-7 | C₆H₃ClN₂ | Coupling partner for the nicotinonitrile core. |

Alternatively, if a synthetic route starting from 6-(4-methoxyphenyl)nicotinonitrile were to be considered, several methods for the introduction of a formyl group onto the aromatic ring are available. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net The methoxy (B1213986) group in the 4-position directs the formylation to the ortho position (C3).

Another classical method is the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst to introduce a formyl group onto an aromatic ring.

Comparison of Formylation Methods

| Method | Reagents | Catalyst | Position of Formylation (on 4-methoxyphenyl) |

| Vilsmeier-Haack | DMF, POCl₃ | - | Ortho to the methoxy group. researchgate.net |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Ortho to the methoxy group. |

Regioselective Introduction of the Methoxy Group

The regioselective introduction of the methoxy group is a critical step in the synthesis of the 3-formyl-4-methoxyphenyl fragment, a key building block for the final product. A common and effective strategy for achieving the desired substitution pattern is to start with a precursor molecule that allows for directed functionalization. One such precursor is vanillin (B372448), which possesses a hydroxyl group that can be methylated and a formyl group that can be introduced or manipulated.

A plausible synthetic route to an appropriate precursor for the final coupling step, such as 3-formyl-4-methoxyphenylboronic acid, could begin with the protection of the hydroxyl group of 4-hydroxybenzaldehyde, followed by ortho-formylation and subsequent methylation. Alternatively, starting with a compound that already contains some of the required functionalities, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and then introducing the second formyl group at the 5-position would be another approach, although achieving the desired regioselectivity might be challenging.

The introduction of the methoxy group is typically achieved via a Williamson ether synthesis, where a hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. The regioselectivity of this step is controlled by the position of the hydroxyl group on the starting material.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The key reaction in the synthesis of this compound is the cross-coupling of a halogenated nicotinonitrile derivative with a 3-formyl-4-methoxyphenylboronic acid or a related organometallic reagent, most commonly via a Suzuki-Miyaura coupling reaction. The optimization of this reaction is crucial for achieving high yields and purity of the final product.

Catalyst Systems and Ligand Effects in Key Steps

The choice of the catalyst system, particularly the palladium source and the associated ligands, is paramount in Suzuki-Miyaura cross-coupling reactions. rsc.org Various palladium catalysts, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂, are commonly employed. researchgate.netresearchgate.net The selection of the ligand can significantly influence the reaction's efficiency by affecting the stability of the catalyst, the rate of oxidative addition, and the reductive elimination steps in the catalytic cycle. rsc.orgnih.gov

For the coupling of heteroaryl halides with arylboronic acids, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and bulky biaryl phosphine ligands developed by Buchwald and Fu have shown great efficacy. scilit.com The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates. For instance, electron-rich and bulky ligands often promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent reductive elimination to form the desired biaryl product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DMF | 90 | 85 |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |

This table presents a summary of commonly used conditions for Suzuki-Miyaura cross-coupling reactions that could be adapted for the synthesis of this compound. The yields are generalized based on literature for similar reactions and would require specific optimization.

Solvent and Temperature Parameters for Enhanced Efficiency

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and reaction time. nih.gov A variety of solvents can be used for Suzuki-Miyaura couplings, often in biphasic systems with water to facilitate the dissolution of the inorganic base. Common solvents include toluene, dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The selection of the solvent can affect the solubility of the reactants and the catalyst, as well as the rate of the reaction.

The reaction temperature is also a crucial factor. While some Suzuki-Miyaura couplings can proceed at room temperature, many require heating to achieve a reasonable reaction rate. nih.gov The optimal temperature will depend on the specific substrates, catalyst system, and solvent being used. Careful optimization of the temperature is necessary to ensure complete reaction without causing decomposition of the reactants or the product.

Steric and Electronic Effects on Reaction Outcomes

The steric and electronic properties of both the nicotinonitrile derivative and the phenylboronic acid can influence the outcome of the cross-coupling reaction. researchgate.netnih.gov Steric hindrance around the reaction centers can slow down the reaction rate or even prevent the reaction from occurring. researchgate.net For example, bulky substituents adjacent to the halogen on the nicotinonitrile ring or the boronic acid group on the phenyl ring can hinder the approach of the catalyst.

The electronic nature of the substituents on both coupling partners also plays a significant role. researchgate.net Electron-withdrawing groups on the nicotinonitrile ring can facilitate the oxidative addition step, while electron-donating groups on the phenylboronic acid can enhance the transmetalation step. The interplay of these steric and electronic effects must be considered when designing the synthesis and optimizing the reaction conditions. researchgate.net

Mechanistic Postulations for Key Synthetic Transformations Leading to this compound

The formation of this compound via a Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a well-established catalytic cycle. This cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halogenated nicotinonitrile to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate.

Transmetalation: In the next step, the organoboron reagent (3-formyl-4-methoxyphenylboronic acid) undergoes transmetalation with the palladium(II) complex. This involves the transfer of the aryl group from the boron atom to the palladium center, typically facilitated by a base. The base activates the boronic acid, making the aryl group more nucleophilic.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the desired biaryl product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 3 Formyl 4 Methoxyphenyl Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the nicotinonitrile and phenyl rings, as well as the protons of the formyl and methoxy (B1213986) groups. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitrile and formyl groups will cause deshielding of nearby protons, shifting their signals to a higher frequency (downfield), while the electron-donating methoxy group will cause shielding, resulting in an upfield shift for adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the nitrile and formyl groups are expected to appear at the downfield end of the spectrum due to significant deshielding. Aromatic carbons will resonate in the typical range of 110-160 ppm, with their precise chemical shifts determined by the attached functional groups. The methoxy carbon will appear at the upfield end of the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2' | 9.1 (d) | 152.5 |

| 4' | 8.3 (dd) | 138.0 |

| 5' | 8.0 (d) | 118.0 |

| 2 | 8.2 (d) | 128.0 |

| 5 | 7.2 (d) | 112.0 |

| 6 | 8.1 (dd) | 130.0 |

| CHO | 10.5 (s) | 191.0 |

| OCH₃ | 4.0 (s) | 56.0 |

| CN | - | 117.0 |

| 1' | - | 162.0 |

| 3' | - | 115.0 |

| 6' | - | 160.0 |

| 1 | - | 132.0 |

| 3 | - | 135.0 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent aromatic protons on both the nicotinonitrile and phenyl rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the chemical shifts of protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule. For instance, correlations would be expected between the formyl proton and the carbons of the phenyl ring, and between the methoxy protons and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which is particularly useful for determining the stereochemistry and conformation of a molecule. In this case, NOESY could help to establish the relative orientation of the two aromatic rings.

Advanced NMR Techniques for Conformational Analysis

While the molecule is largely planar, some degree of conformational flexibility may exist, particularly concerning the rotation around the single bond connecting the two aromatic rings. Advanced NMR techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) could provide more detailed insights into the conformational dynamics. Additionally, variable temperature NMR studies could be employed to investigate any temperature-dependent conformational changes or restricted rotation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent tools for functional group identification.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The formyl group will exhibit a strong C=O stretching band around 1700 cm⁻¹, and the characteristic C-H stretch of the aldehyde at approximately 2820 and 2720 cm⁻¹. The C-O stretching of the methoxy group is expected to appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, would also be useful for characterizing this molecule. The nitrile and the aromatic ring vibrations are often strong and easily identifiable in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220-2240 (sharp, medium) | 2220-2240 (strong) |

| Formyl (-CHO) | C=O Stretching | ~1700 (strong) | ~1700 (medium) |

| C-H Stretching | ~2820, ~2720 (medium) | Not typically strong | |

| Methoxy (-OCH₃) | C-O Stretching | 1250-1000 (strong) | Not typically strong |

| Aromatic Rings | C-H Stretching | >3000 (variable) | >3000 (strong) |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, with a molecular formula of C₁₄H₁₀N₂O₂, the expected exact mass can be calculated. This experimental value from HRMS would confirm the molecular formula and rule out other possibilities with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

The fragmentation pathways of this compound upon ionization in the mass spectrometer can provide valuable structural information. Common fragmentation patterns would likely involve the loss of small, stable molecules or radicals. For instance, the loss of the formyl group (CHO) or the methoxy group (OCH₃) would be expected fragmentation pathways, leading to characteristic daughter ions that can be detected and analyzed.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, the parent ion of this compound (with a molecular weight of 238.24 g/mol ) would be isolated and then subjected to collision-induced dissociation. While specific experimental data for this exact compound is not publicly available, a plausible fragmentation pattern can be proposed based on the known fragmentation of related structures, such as substituted benzaldehydes and nicotinonitrile derivatives. youtube.commiamioh.edukfnl.gov.sa

The initial ionization would likely result in the formation of the molecular ion [M]•+. Key fragmentation pathways would be expected to involve the cleavage of the bonds adjacent to the carbonyl group and the ether linkage, as well as fragmentation of the nicotinonitrile ring itself.

Plausible Fragmentation Pathways:

Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable [M-1]⁺ ion. miamioh.edu

Loss of the formyl radical (-CHO•): Cleavage of the bond between the phenyl ring and the formyl group would result in an [M-29]⁺ ion. miamioh.edu

Loss of a methyl radical (-CH₃•): The methoxy group can undergo cleavage to lose a methyl radical, forming an [M-15]⁺ ion.

Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen or formyl radical, the resulting acylium ion can lose a neutral CO molecule.

Cleavage of the nicotinonitrile ring: The pyridine (B92270) ring can undergo characteristic cleavages, often involving the loss of HCN.

An interactive data table summarizing these potential fragmentation patterns is provided below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 238 | 237 | H• | Ion resulting from loss of the aldehydic hydrogen |

| 238 | 223 | CH₃• | Ion resulting from loss of a methyl radical from the methoxy group |

| 238 | 209 | CHO• | Ion resulting from loss of the formyl radical |

| 237 | 209 | CO | Ion resulting from the loss of carbon monoxide from the [M-1]⁺ ion |

| 209 | 181 | CO | Further fragmentation involving loss of CO |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Key Intermediates/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported in the surveyed literature, analysis of the crystal structures of closely related nicotinonitrile derivatives allows for an informed prediction of its solid-state conformation.

Studies on various substituted phenylnicotinonitriles reveal several common structural features. The molecule is generally expected to be largely planar, although some torsion between the phenyl and pyridine rings is likely to relieve steric strain. The degree of this torsion is influenced by the nature and position of the substituents on the phenyl ring. The nitrile group is typically linear, and the bond lengths and angles within the aromatic rings are expected to be within the standard ranges for such systems.

Below is an interactive table comparing the crystallographic data of some related nicotinonitrile derivatives. This comparative data provides a basis for understanding the potential solid-state structure of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | 8.1974 | 10.6696 | 12.9766 | 90 | mdpi.com |

| 2,3-Dihydro-3-[(S)-1-phenethyl]quinazolinone derivative | - | - | - | - | - | - | mdpi.com |

| 1-Phenyl-Substituted Tribenzsilatrane | Monoclinic | P2₁/c | - | - | - | - | mdpi.com |

Computational Chemistry and Theoretical Investigations on 6 3 Formyl 4 Methoxyphenyl Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure, reactivity, and other molecular characteristics of 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the ground-state properties of molecules with a high degree of accuracy. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state.

Illustrative Data Table for DFT-Calculated Ground State Properties:

| Property | Illustrative Value |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

| Bond Length (C-CN) (Å) | 1.45 |

| Bond Angle (C-C-C in phenyl) (°) | 120.1 |

| Dihedral Angle (Phenyl-Pyridine) (°) | 35.2 |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations for a molecule of this nature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org For this compound, FMO analysis would pinpoint the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would reveal the electron-donating and electron-accepting centers. For instance, the nitrile and formyl groups are electron-withdrawing and would likely contribute significantly to the LUMO, making the adjacent carbon atoms electrophilic. The methoxy (B1213986) group and the aromatic rings are electron-donating and would have a greater contribution to the HOMO.

Illustrative Data Table for FMO Analysis:

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule. This information is crucial for understanding the molecule's size, shape, and how it will interact with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. malayajournal.org

The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the formyl group, the oxygen of the methoxy group, and the nitrogen atom of the nitrile group, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule has several rotatable bonds, for example, between the two aromatic rings and involving the methoxy and formyl groups. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or in a crystal lattice.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could investigate how they interact with each other. This is crucial for understanding the solid-state packing of the molecule and its bulk properties. The simulations could identify key intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent), π-π stacking between the aromatic rings, and dipole-dipole interactions.

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, UV-Vis, IR)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts, when compared to experimental spectra, can help in the structural elucidation of the molecule and the assignment of specific resonances to individual atoms.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions occurring within the molecule, such as π-π* and n-π* transitions, which are responsible for its color and photophysical properties.

IR (Infrared) Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum, with its characteristic peaks corresponding to different vibrational modes (e.g., C=O stretch, C≡N stretch, C-H bend), can be compared with an experimental IR spectrum to identify the functional groups present in the molecule and to confirm its structure.

Illustrative Data Table for Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) | 7.5-8.5 (aromatic), 9.9 (aldehyde), 3.9 (methoxy) |

| ¹³C NMR | Chemical Shift (ppm) | 190 (carbonyl), 160 (aromatic C-O), 118 (nitrile), 56 (methoxy) |

| UV-Vis | λmax (nm) | 280, 320 |

| IR | Vibrational Frequency (cm⁻¹) | 2230 (C≡N), 1700 (C=O), 1250 (C-O) |

Note: These are illustrative values based on typical functional group frequencies and shifts.

In Silico Reactivity Predictions and Mechanistic Modeling of Transformations Involving this compound

In silico reactivity predictions and mechanistic modeling use computational methods to forecast the chemical reactivity of a molecule and to elucidate the mechanisms of its chemical transformations. For this compound, this could involve several areas:

Reaction Site Prediction: Based on the FMO analysis and MEP maps, computational models can predict the most likely sites for various types of reactions. For example, the formyl group is a prime target for nucleophilic addition reactions, while the aromatic rings could undergo electrophilic substitution, with the methoxy group directing to the ortho and para positions.

Reaction Mechanism Elucidation: For a given reaction, computational chemistry can be used to model the entire reaction pathway, including the reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides valuable information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For instance, the mechanism of the reduction of the formyl group or the hydrolysis of the nitrile group could be investigated in detail.

Modeling of Transformations: Computational modeling can simulate more complex transformations. For example, it could be used to predict the products of cycloaddition reactions involving the nitrile group or to model the synthesis of derivatives of this compound. This predictive power can guide synthetic chemists in designing new molecules and reaction pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for this compound Analogs (focus on theoretical correlation, not specific activities)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. researchgate.netnih.gov This approach is instrumental in drug design and development for predicting the characteristics of novel molecules, thereby guiding synthetic efforts toward compounds with enhanced potential. researchgate.net For analogs of this compound, QSAR/QSPR models can elucidate the key structural features that govern their molecular behavior.

The development of a robust QSAR/QSPR model involves several key stages. Initially, a dataset of structurally related analogs is compiled. Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors are then used to build a mathematical model through statistical methods, such as multiple linear regression (MLR), which is then rigorously validated to ensure its predictive power. researchgate.netmdpi.com

Hypothetical Analog Series and Molecular Descriptors

To develop a theoretical QSAR model for analogs of this compound, a hypothetical series of compounds can be defined by varying substituents at different positions on the phenyl ring. For instance, modifications can be made to the formyl (-CHO) and methoxy (-OCH₃) groups. A selection of relevant molecular descriptors, which fall into categories such as electronic, steric, and lipophilic, would then be calculated for each analog.

Commonly used descriptors include:

LogP (Lipophilicity): Represents the partition coefficient of a molecule between octanol (B41247) and water, indicating its hydrophobicity.

Molar Volume (MV): A measure of the volume occupied by one mole of the substance.

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of a molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of a molecule.

The table below illustrates a hypothetical dataset for a series of analogs, including the parent compound this compound (Analog 1).

Table 1: Hypothetical Analogs of this compound and Their Calculated Theoretical Descriptors

| Analog ID | R1 Substituent (at position 3) | R2 Substituent (at position 4) | LogP | Molar Volume (ų) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|---|---|

| 1 | -CHO | -OCH₃ | 2.85 | 210.5 | -6.21 | -2.15 | 4.5 |

| 2 | -CN | -OCH₃ | 2.70 | 205.1 | -6.35 | -2.25 | 5.2 |

| 3 | -NO₂ | -OCH₃ | 2.90 | 212.3 | -6.80 | -2.80 | 6.1 |

| 4 | -CHO | -OH | 2.30 | 200.2 | -6.15 | -2.10 | 4.8 |

| 5 | -CHO | -Cl | 3.50 | 215.8 | -6.40 | -2.30 | 4.3 |

Model Development and Theoretical Correlation

Using the calculated descriptors, a mathematical model can be formulated to establish a relationship between these structural features and a particular property (denoted generically as "Property A"). Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.net The goal is to generate an equation that best describes the variance in the property based on a linear combination of the most influential descriptors.

For instance, a hypothetical QSAR equation derived from the data could be:

Property A = 0.45(LogP) - 0.08(Molar Volume) + 0.95(LUMO) + 15.2

This equation suggests a theoretical correlation where:

Lipophilicity (LogP) has a positive correlation with the property, indicating that more hydrophobic analogs might exhibit a higher value for Property A.

Molar Volume (MV) shows a negative correlation, suggesting that bulkier substituents could be detrimental to the property.

LUMO Energy has a positive correlation, implying that molecules with a greater electron-accepting capability may have a more favorable property profile.

Such a model highlights the importance of lipophilic and electronic characteristics, along with steric factors, in influencing the molecular property of these nicotinonitrile derivatives. researchgate.net

Model Validation

The reliability and predictive accuracy of any developed QSAR model must be rigorously assessed using various statistical metrics. mdpi.com Key validation parameters include:

Correlation Coefficient (R²): A value between 0 and 1 that measures how well the model's predictions fit the observed data. A value closer to 1 indicates a better fit.

Cross-validated R² (Q²): Determined using techniques like leave-one-out (LOO) cross-validation, this parameter assesses the model's predictive power for new, unseen data. A high Q² value (typically > 0.5) is indicative of a robust model.

Root Mean Square Error (RMSE): Measures the average magnitude of the errors between predicted and observed values. A lower RMSE signifies a more accurate model.

Table 2: Hypothetical Statistical Validation Parameters for the QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | 0.92 | Indicates a strong correlation and goodness of fit for the training data. |

| Q² (Cross-validated R²) | 0.81 | Suggests excellent predictive ability for new compounds. |

| F-statistic | 45.6 | Indicates that the model is statistically significant. |

Reactivity, Transformation, and Derivatization Chemistry of 6 3 Formyl 4 Methoxyphenyl Nicotinonitrile

Reactions at the Nicotinonitrile Core

The nicotinonitrile moiety, consisting of a pyridine (B92270) ring substituted with a nitrile group, is a versatile platform for a variety of chemical transformations.

The nitrile group is a valuable functional handle that can be converted into several other functionalities. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This two-stage process first involves conversion to an amide intermediate, which is then further hydrolyzed. chemistrysteps.comlibretexts.org For 6-(3-formyl-4-methoxyphenyl)nicotinonitrile, this transformation would yield 6-(3-formyl-4-methoxyphenyl)nicotinic acid, a key intermediate for the synthesis of amides and esters.

Reduction: The nitrile group can be reduced to a primary amine upon treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction proceeds through an intermediate imine salt. The resulting aminomethyl group can be a site for further derivatization.

Cycloaddition Reactions: While less common for aromatic nitriles compared to aliphatic ones, the nitrile group can in principle participate in cycloaddition reactions. For instance, it can react with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

A summary of potential reactions at the nitrile group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | NaOH or KOH, H₂O, heat | Carboxylate Salt |

| Reduction | LiAlH₄, followed by H₂O workup | Primary Amine |

| Cycloaddition | NaN₃, Lewis acid | Tetrazole |

The pyridine ring of the nicotinonitrile core is generally electron-deficient, which influences its susceptibility to aromatic substitution reactions. The presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions relative to the ring nitrogen. The presence of the bulky 6-aryl substituent might sterically hinder substitution at the 5-position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, makes it susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true if a good leaving group is present on the ring. While the parent molecule does not have an obvious leaving group, derivatives could be synthesized to undergo such reactions. For example, a chloro-substituted nicotinonitrile could readily react with various nucleophiles.

Transformations of the Formyl Group

The formyl group (-CHO) is a highly reactive and versatile functional group, serving as a gateway for numerous chemical modifications. fiveable.me Its carbonyl carbon is electrophilic and susceptible to nucleophilic attack. fiveable.mebritannica.com

The aldehyde functionality of the formyl group can be easily manipulated through oxidation and reduction reactions.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This transformation provides another route to the corresponding nicotinic acid derivative.

Reduction: Selective reduction of the formyl group to a primary alcohol (a hydroxymethyl group) can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is generally chemoselective, leaving the nitrile group intact. Stronger reducing agents like LiAlH₄ would likely reduce both the formyl and nitrile groups.

| Transformation | Reagent | Resulting Functional Group |

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

The carbonyl carbon of the formyl group is a prime site for condensation reactions with various nucleophiles, particularly nitrogen-based ones.

Imine Formation: The formyl group reacts readily with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This transformation is useful for characterization and can also serve as a protecting group or an intermediate for further reactions.

Hydrazone Formation: Aldehydes react with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. These derivatives are often crystalline solids with sharp melting points, aiding in the identification of the parent aldehyde.

Wittig Reaction: The formyl group can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of a double bond.

Modifications of the Methoxy (B1213986) Group (e.g., Demethylation, Alkylation)

The methoxy group (-OCH₃) on the phenyl ring is generally stable but can be modified under specific conditions. blucher.com.br

Demethylation: The most common reaction of aryl methyl ethers is O-demethylation to the corresponding phenol. rsc.orgresearchgate.netrsc.org This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). rsc.org The resulting hydroxyl group is a versatile handle for introducing other functionalities. For instance, it can undergo etherification, esterification, or serve as a directing group in electrophilic aromatic substitution on the phenyl ring.

Alkylation: While direct alkylation of the methoxy group is not feasible, the phenolic hydroxyl group obtained after demethylation can be readily alkylated using alkyl halides in the presence of a base (Williamson ether synthesis). This allows for the introduction of a variety of alkoxy groups.

| Reaction | Reagents | Resulting Functional Group |

| Demethylation | BBr₃ or HBr | Phenolic Hydroxyl |

| Alkylation (of the corresponding phenol) | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy |

Cross-Coupling Reactions for Further Functionalization of the Phenyl and Pyridine Rings of this compound

The structural framework of this compound, featuring both a substituted phenyl ring and a pyridine ring, presents multiple opportunities for further chemical modifications through various cross-coupling reactions. These reactions are pivotal in medicinal chemistry for the synthesis of complex molecules and for establishing structure-activity relationships (SAR) by introducing a diverse array of functional groups. The presence of halogen atoms, if introduced onto either ring, would provide a handle for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. youtube.comyoutube.com For instance, if a bromo or iodo substituent were present on the phenyl or pyridine ring of this compound, it could be coupled with various aryl or vinyl boronic acids to introduce new aryl or vinyl groups. nih.govmdpi.commdpi.com This would be a valuable strategy for exploring the impact of additional aromatic substituents on the compound's biological activity. The synthesis of various 6-aryl-2,4-diaminopyrimidines and triazines has been successfully achieved using Suzuki cross-coupling reactions. researchgate.net Nickel-catalyzed Suzuki-Miyaura couplings have also been shown to be effective for heterocyclic substrates. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org Should a halogenated derivative of this compound be synthesized, the Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines onto either the phenyl or pyridine ring. youtube.comresearchgate.net This would be particularly useful for introducing groups that can form hydrogen bonds or act as basic centers, which are often important for biological interactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be employed to introduce alkynyl groups onto the this compound scaffold, which can then serve as a handle for further transformations or as a structural element in its own right. youtube.comnih.gov The synthesis of bipyridine derivatives, which are structurally related to the target compound, often utilizes such coupling methods. nih.gov

The following table summarizes potential cross-coupling reactions for the functionalization of a hypothetical halogenated derivative of this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | R-Aryl/Vinyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | R₂N-Aryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | R-C≡C-Aryl |

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a key strategy in drug discovery to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This can be achieved through several approaches, including scaffold hopping, isosteric replacements, and the design of conformationally restricted analogs.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping involves the replacement of the core structure of a molecule with a different, yet functionally equivalent, scaffold. nih.govblogspot.comchemrxiv.org This approach can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. For this compound, the 6-phenylnicotinonitrile (B3023628) core could be replaced with other bicyclic or heterocyclic systems that maintain a similar spatial arrangement of the key functional groups. For example, the pyridine ring could be replaced by other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine. nih.gov

The following table provides examples of potential scaffold hops and isosteric replacements for this compound.

| Original Moiety | Potential Replacement(s) | Rationale |

| Nicotinonitrile | Quinoline, Isoquinoline, Cinnoline | Exploration of different heterocyclic cores |

| Phenyl | Thiophene, Furan, Pyrrole | Introduction of different aromatic systems |

| -CN (Nitrile) | -C≡CH (Alkyne), -N₃ (Azide), -CF₃ (Trifluoromethyl) | Altering electronic properties and metabolic stability |

| -CHO (Formyl) | -C(O)CH₃ (Acetyl), -C(O)NH₂ (Carboxamide) | Modulating hydrogen bonding potential and reactivity |

| -OCH₃ (Methoxy) | -SCH₃ (Thiomethyl), -NHCH₃ (Methylamino) | Exploring the impact of different heteroatoms |

Design and Synthesis of Conformationally Restricted Analogs

The biaryl linkage between the phenyl and pyridine rings in this compound allows for free rotation, resulting in multiple accessible conformations. nih.gov Designing conformationally restricted analogs can lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. This can be achieved by introducing a bridging unit between the two rings or by introducing bulky substituents that hinder rotation.

Atropisomerism: Due to the presence of ortho-substituents on the biaryl system, it is possible that this compound and its derivatives could exhibit atropisomerism, where rotation around the single bond between the two rings is restricted, leading to separable enantiomeric conformers. stereoelectronics.orgyoutube.com The synthesis of single atropisomers can be a powerful strategy to improve the pharmacological properties of a compound. nih.govresearchgate.netyau-awards.comnih.govacs.org

The synthesis of conformationally restricted analogs can be approached in several ways:

Bridging the Rings: A covalent linker, such as an alkyl chain or an ether linkage, can be introduced to connect the phenyl and pyridine rings, thereby restricting their rotation.

Introduction of Bulky Substituents: Placing large functional groups at the positions ortho to the biaryl bond can create steric hindrance that limits free rotation.

The following table outlines strategies for the design and synthesis of conformationally restricted analogs of this compound.

| Strategy | Synthetic Approach | Desired Outcome |

| Ring Bridging | Intramolecular cyclization (e.g., Friedel-Crafts alkylation, etherification) | Fused or bridged bicyclic system with defined conformation |

| Steric Hindrance | Introduction of bulky groups (e.g., t-butyl, phenyl) at ortho positions | Increased rotational barrier, potential for atropisomerism |

| Asymmetric Synthesis | Chiral catalysts or auxiliaries in coupling reactions | Enantioselective synthesis of specific atropisomers |

Advanced Analytical Methodologies for the Detection and Quantification of 6 3 Formyl 4 Methoxyphenyl Nicotinonitrile

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 6-(3-Formyl-4-methoxyphenyl)nicotinonitrile from impurities and for assessing its purity. The selection of a suitable technique is contingent on the physicochemical properties of the compound and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound due to its aromatic structure and moderate polarity.

Method development would involve a systematic optimization of chromatographic parameters to achieve a robust separation. A C18 column is a common choice for the stationary phase, offering excellent retention and selectivity for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic or acetic acid to ensure sharp peak shapes. researchgate.net Detection is effectively achieved using a UV detector, leveraging the chromophoric nature of the molecule, with the detection wavelength set at one of its absorption maxima.

Validation of the developed HPLC method is essential to demonstrate its reliability for quantitative analysis. This process is conducted in accordance with International Council for Harmonisation (ICH) guidelines and involves assessing several key parameters. ijpsjournal.comnih.govnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed by recovery studies.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 1: Proposed HPLC Method Parameters and Validation Summary This table presents hypothetical but scientifically plausible data for the analysis of this compound.

| Parameter | Proposed Condition/Result |

|---|---|

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 4.5 min |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its relatively high molecular weight, polarity, and potential for thermal degradation in the hot injector port. nih.govnih.gov The presence of the aldehyde functional group can lead to issues with peak tailing and poor reproducibility on standard GC columns. researchgate.net

To overcome these limitations, derivatization is a common strategy. The aldehyde group can be converted into a more volatile and thermally stable derivative. A widely used reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. sigmaaldrich.comnih.govund.edu This derivative is highly responsive to an electron capture detector (ECD), offering excellent sensitivity.

Alternatively, for less thermally labile compounds, a programmable temperature vaporization (PTV) inlet can be used to minimize thermal stress during sample introduction, potentially allowing for the analysis of the underivatized compound. nih.gov

Table 2: Proposed GC Method Parameters for PFBHA-Derivatized Analyte This table presents hypothetical but scientifically plausible data.

| Parameter | Proposed Condition |

|---|---|

| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet | Split/Splitless or PTV |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for unambiguous identification and trace-level quantification.

LC-MS/MS and GC-MS Applications in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for the quantification of compounds in complex matrices due to its superior sensitivity and selectivity. For this compound, an LC-MS/MS method would typically employ an electrospray ionization (ESI) source, which is well-suited for polar and moderately polar analytes. nih.govnih.gov The compound would likely ionize efficiently in positive ion mode to form the protonated molecule [M+H]⁺.

In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and reduces matrix interference. researchgate.net This approach is ideal for trace analysis in complex sample types such as biological fluids or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice if the derivatization approach mentioned in section 6.1.2 is used. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivatized analyte, confirming its identity. srce.hrnih.gov

Table 3: Proposed LC-MS/MS Parameters for Trace Analysis This table presents hypothetical but scientifically plausible data.

| Parameter | Proposed Condition |

|---|---|

| LC System | Shimadzu Nexera X2 or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 239.1 |

| Proposed Product Ions | To be determined by infusion and fragmentation studies |

| MRM Transitions (Hypothetical) | Quantifier: 239.1 -> 210.1 (loss of -CHO); Qualifier: 239.1 -> 182.1 (further fragmentation) |

| Collision Energy | To be optimized for each transition |

| Application | Trace quantification in biological or environmental samples |

HPLC-NMR Integration for Online Structural Elucidation

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) provides an unparalleled capability for online structural elucidation of analytes in a mixture. nih.govresearchgate.net This technique is particularly valuable for identifying unknown impurities or degradation products without the need for prior isolation. nih.gov

In an HPLC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell located within the NMR magnet. nih.gov As a chromatographic peak corresponding to an analyte of interest passes through the flow cell, its NMR spectrum (e.g., ¹H NMR) can be acquired. For compounds present at sufficient concentration, more advanced 2D NMR experiments can also be performed.

A more advanced configuration, HPLC-SPE-NMR, involves trapping the analyte from the HPLC eluent onto a solid-phase extraction (SPE) cartridge. chromatographyonline.com The trapped compound can then be eluted with a small volume of a deuterated solvent directly into the NMR probe, which significantly enhances sensitivity by concentrating the sample and eliminating protonated solvent signals. nih.govchromatographyonline.com This would be a powerful method for the definitive structural confirmation of this compound and the characterization of any related substances.

Electrochemical Detection Methods for Oxidation/Reduction Characterization

A thorough search for electrochemical studies focused on this compound yielded no specific methods for its detection or oxidation/reduction characterization. There are no published articles detailing the use of techniques such as cyclic voltammetry, differential pulse voltammetry, or other electrochemical sensors to analyze this particular compound. Consequently, no data on its electrochemical behavior, including oxidation or reduction potentials, is available.

Spectrophotometric and Fluorometric Assay Development for Quantification

Sample Preparation Strategies for Diverse Academic Research Applications

No established or published sample preparation strategies specifically for the analysis of this compound from various matrices in an academic research context were found. The scientific literature does not currently contain specific protocols for the extraction, clean-up, or pre-concentration of this compound for analytical purposes.

Biological Target Identification and Mechanistic Studies in Vitro/cellular Levels of 6 3 Formyl 4 Methoxyphenyl Nicotinonitrile

In Vitro Receptor Binding and Enzyme Inhibition Assays

The initial characterization of a novel compound's biological activity often begins with in vitro assays designed to measure its direct interaction with specific molecular targets, such as enzymes or receptors.

A primary biological target identified for 6-(3-formyl-4-methoxyphenyl)nicotinonitrile is the human General Control Non-repressed protein 5 (GCN5), a histone acetyltransferase (HAT) implicated in various malignancies. rsc.org To identify inhibitors of this enzyme, a robust high-throughput screening (HTS) platform was developed utilizing AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. nih.gov

The AlphaScreen assay was designed to measure the enzymatic activity of hGCN5. researchgate.net This platform's development involved optimizing the concentrations of the hGCN5 enzyme and its cofactor, acetyl-CoA, to ensure a reliable and sensitive assay. researchgate.net The robustness of the screening assay was validated by determining the Z-factor, a statistical parameter used to assess the quality of an HTS assay. researchgate.net

Following the primary screening, hit compounds were further validated using an orthogonal method, a radioactive acetylation assay, to confirm their inhibitory activity against hGCN5 and to eliminate false positives from the initial screen. rsc.org

Through these validated assays, this compound (DC_HG24-01) was identified as a novel and potent inhibitor of human GCN5. rsc.org While specific binding affinity constants such as Ki or Kd have not been reported in the reviewed literature, its potency as an inhibitor was quantified by its half-maximal inhibitory concentration (IC50).

The IC50 value for this compound against hGCN5 was determined to be 3.1 ± 0.2 μM. rsc.org This demonstrates a significant inhibitory activity at the micromolar level. Docking studies further suggested that this compound likely occupies the binding pocket of the acetyl-CoA cofactor, providing a structural basis for its inhibitory mechanism. rsc.org

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Compound Name | Target Enzyme | IC50 (μM) |

|---|

Cell-Based Assays for Mechanistic Investigations

To understand the biological effects of this compound in a more physiologically relevant context, a series of cell-based assays were conducted.

As of the current literature, specific studies detailing the cellular uptake mechanisms and the subcellular localization of this compound have not been reported. Further research is required to understand how this compound crosses the cell membrane and where it accumulates within the cell to exert its biological effects.

The inhibitory effect of this compound on GCN5 was shown to translate into significant downstream effects on cellular pathways in the MV4-11 human leukemia cell line. rsc.org

At the cellular level, the compound was observed to:

Retard Cell Proliferation: Treatment with this compound led to a reduction in the growth of MV4-11 cells. rsc.org

Inhibit Histone Acetylation: As a GCN5 inhibitor, the compound effectively blocked the acetylation of Histone H3 at lysine (B10760008) 14 (H3K14), a key substrate of GCN5. This provides a direct link between its enzymatic inhibition and its effect on a cellular biomarker. rsc.org

Induce Apoptosis: The inhibition of GCN5 and subsequent downstream effects led to the induction of programmed cell death, or apoptosis, in the cancer cell line. rsc.org

Cause Cell Cycle Arrest: The compound was found to arrest the cell cycle at the G1 phase, preventing cells from progressing to the S phase and further dividing. rsc.org